molecular formula C11H13F2NO2 B13569703 tert-Butyl 3-amino-2,6-difluorobenzoate

tert-Butyl 3-amino-2,6-difluorobenzoate

Cat. No.: B13569703
M. Wt: 229.22 g/mol
InChI Key: OTVFVNGWBQSEFV-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2,6-difluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2,6-difluorobenzoate typically involves the esterification of 3-amino-2,6-difluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 3-amino-2,6-difluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the amino group. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Alkyl halides, acyl chlorides, and bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed:

    Substitution: Alkylated or acylated derivatives of this compound.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-amino-2,6-difluorobenzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated benzoates on cellular processes. It is also used as a building block for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a valuable compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,6-difluorobenzoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 3-amino-2,5-difluorobenzoate
  • tert-Butyl 2,3-difluorobenzoate
  • tert-Butyl 3-amino-4-fluorobenzoate

Comparison: tert-Butyl 3-amino-2,6-difluorobenzoate is unique due to the specific positioning of the fluorine atoms and the amino group on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of two fluorine atoms at the 2 and 6 positions can enhance the compound’s metabolic stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

tert-butyl 3-amino-2,6-difluorobenzoate

InChI

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)8-6(12)4-5-7(14)9(8)13/h4-5H,14H2,1-3H3

InChI Key

OTVFVNGWBQSEFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1F)N)F

Origin of Product

United States

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